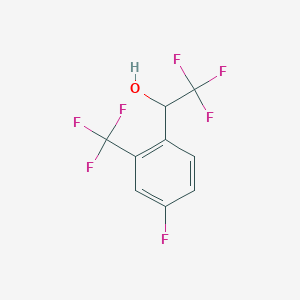

2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol

Description

2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is a fluorinated secondary alcohol characterized by a phenyl ring substituted with a 4-fluoro and 2-(trifluoromethyl) group. The trifluoroethanol moiety (–CF₃CH₂OH) introduces strong electron-withdrawing effects, enhancing the acidity of the hydroxyl group (pKa ~12–14) compared to non-fluorinated alcohols .

Properties

CAS No. |

1447606-57-6 |

|---|---|

Molecular Formula |

C9H5F7O |

Molecular Weight |

262.12 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H5F7O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3,7,17H |

InChI Key |

CEVXMGQXRIGDGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:

Temperature: Moderate temperatures around 50-70°C.

Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

Solvents: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or hydrocarbons.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may involve nucleophilic substitution with reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Produces trifluoromethyl-substituted ketones or acids.

Reduction: Yields trifluoromethyl-substituted alcohols or hydrocarbons.

Substitution: Results in various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is utilized in several scientific research fields:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its binding affinity to specific enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following sections compare the target compound with its analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Position and Electronic Effects

Table 1: Key Structural Analogs and Substituent Effects

Key Findings :

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (–CF₃) and nitro (–NO₂) groups increase the acidity of the hydroxyl group by stabilizing the deprotonated form. For example, UC352 (4-CF₃) exhibits similar acidity to the target compound, while the nitro-substituted analog (3-NO₂) may show even stronger acidity .

- Electron-Donating Groups (EDGs): The methyl group in 2,2,2-Trifluoro-1-(p-tolyl)ethanol reduces acidity, demonstrating how substituent electronic effects modulate reactivity .

Pharmacologically Active Analogs

HSD-016, a potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, shares a 4-fluoro-2-(trifluoromethyl)phenyl moiety but incorporates additional piperazine and sulfonyl groups. This highlights the role of fluorinated aromatic systems in enhancing target binding and metabolic stability in drug candidates .

Stability and Handling

Fluorinated ethanols generally exhibit high thermal stability but require careful handling due to flammability and toxicity. For example, 2,2,2-trifluoroethanol () is classified as a flammable liquid (UN 1992) and must be stored under inert conditions .

Environmental Impact

Perfluoroalkyl substances, including trifluoromethylated compounds, are persistent in the environment. Regulatory compliance with standards such as China’s New Chemical Substance Environment Management Measure is critical for industrial applications .

Biological Activity

2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 242.12 g/mol. The presence of multiple fluorine atoms contributes to its unique properties, such as increased lipophilicity and potential bioactivity.

The biological activity of 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol primarily involves its interaction with various biological targets. Fluorinated compounds often exhibit altered pharmacokinetics and enhanced binding affinity to enzymes or receptors compared to their non-fluorinated counterparts.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar trifluoromethylated compounds. For instance, compounds with trifluoromethyl groups have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibiotics . The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several trifluoromethylated compounds against Escherichia coli and Pseudomonas aeruginosa. The results indicated that compounds with similar structural motifs to 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, demonstrating promising antibacterial activity .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A | 8 | E. coli |

| B | 16 | P. aeruginosa |

| C | 4 | Staphylococcus aureus |

Study 2: Antiviral Activity

Another investigation focused on the antiviral activity of fluorinated compounds against the Epstein-Barr virus (EBV). Compounds similar in structure to 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol were found to inhibit viral replication effectively at sub-micromolar concentrations. The study highlighted the importance of the trifluoromethyl group in enhancing antiviral potency .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of fluorine atoms significantly influences the biological activity of these compounds. For example:

- Increased Lipophilicity : The trifluoromethyl groups enhance membrane permeability.

- Enhanced Binding Affinity : Fluorine atoms can form stronger interactions with biological targets due to their electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.